5-Hydroxy-6-methoxy-4-nitro-1-indanone
Description
Contextualization within Indanone Chemistry and Nitrated Aromatic Compounds Research
The 1-indanone (B140024) framework is recognized as a "privileged structure" in medicinal chemistry, as it is a recurring motif in a wide array of pharmacologically active compounds and natural products. nih.govresearchgate.netnih.gov Derivatives of 1-indanone have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. beilstein-journals.orgnih.gov A notable example is Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, which features an indanone core. researchgate.netnih.gov
Parallel to the importance of the indanone scaffold, research into nitrated aromatic compounds is a cornerstone of organic chemistry. The nitro group is one of the most powerful electron-withdrawing groups, profoundly influencing a molecule's electronic properties, reactivity, and potential for intermolecular interactions. Nitrated aromatics are crucial intermediates in the synthesis of anilines (via reduction), which are precursors to a vast number of dyes, pharmaceuticals, and polymers. Furthermore, the nitro group itself is a key pharmacophore in certain classes of antimicrobial and anticancer agents. nih.gov The study of 5-Hydroxy-6-methoxy-4-nitro-1-indanone is thus situated at the intersection of these two significant fields, promising insights into how the properties of a privileged scaffold are modulated by strategic nitration.
Historical Trajectories in the Synthesis and Functionalization of Substituted Indanones
The synthesis of the 1-indanone skeleton has been a subject of chemical research for over a century, with the first preparations appearing in the 1920s. beilstein-journals.orgresearchgate.net The most classical and enduring method is the intramolecular Friedel–Crafts acylation of 3-arylpropionic acids or their corresponding acid chlorides. beilstein-journals.orgnih.govresearchgate.net This reaction typically employs a strong acid, such as polyphosphoric acid or a Lewis acid like aluminum chloride, to effect the cyclization that forms the five-membered ring.
Over the decades, synthetic methodologies have evolved to afford greater control over substitution patterns and to improve reaction efficiency and environmental footprint. Innovations include:
Catalytic Approaches : The use of metal triflates and other catalysts in microwave-assisted intramolecular acylations has provided a greener alternative to traditional stoichiometric reagents. beilstein-journals.org
Palladium-Catalyzed Reactions : Modern cross-coupling and carbonylation reactions have enabled the construction of the indanone core from different starting materials, expanding the synthetic toolkit. beilstein-journals.org
Functionalization of Pre-formed Scaffolds : Methods for the direct functionalization of the indanone ring system, such as halogenation, nitration, and alkylation, have become increasingly sophisticated. For instance, the synthesis of 5-hydroxy-1-indanone (B188539) has been achieved via a multi-step sequence involving the protection and subsequent deprotection of a phenolic precursor. nih.govgoogle.com
The synthesis of polysubstituted indanones like the title compound builds upon this historical foundation, requiring careful strategic planning to install multiple functional groups with the correct regiochemistry.
Academic Rationale for Comprehensive Investigation of this compound
The academic rationale for a focused investigation of this compound is multifaceted, stemming from its potential applications in both medicinal chemistry and synthetic methodology.
Probing Biological Activity : The combination of the indanone scaffold with a unique electronic profile makes it a candidate for biological screening. Indanone derivatives are known to interact with various enzymes and receptors. nih.gov The specific substitution pattern—a hydrogen bond-donating hydroxyl group, a methoxy (B1213986) group that can influence metabolic stability, and a strongly electron-withdrawing nitro group—could confer novel inhibitory activity against therapeutic targets in areas such as oncology or neurodegenerative diseases. beilstein-journals.orgnih.gov
Synthetic Utility : This compound serves as a valuable synthetic intermediate. The nitro group can be readily reduced to an amine, which can then be used as a handle for further derivatization to build more complex molecular architectures. The presence of the ketone and phenol (B47542) groups provides additional sites for chemical modification, making the molecule a versatile building block for combinatorial chemistry and the synthesis of targeted molecular probes.
Fundamental Chemical Research : The molecule presents an interesting case study in physical organic chemistry. The interplay between the electron-donating groups (hydroxyl, methoxy) and the electron-withdrawing groups (nitro, carbonyl) on the aromatic ring creates a "push-pull" system. Studying its spectroscopic properties, reactivity, and acidity (pKa of the phenolic proton) would provide valuable data for understanding the fundamental principles of aromatic substitution and molecular electronics.
Overview of Research Paradigms Applied to Structurally Related Chemical Scaffolds
The investigation of a novel, polyfunctionalized compound like this compound would typically follow a well-established research paradigm common in chemical sciences.
Synthesis and Purification : The initial step would involve a proposed synthetic route, likely starting from a known precursor such as 5-Hydroxy-6-methoxy-1-indanone. chemicalbook.com The key transformation would be a regioselective nitration reaction. sigmaaldrich.com Following the reaction, the product would be isolated and purified using standard techniques like column chromatography and recrystallization.
Structural Elucidation : The exact structure and purity of the synthesized compound would be unequivocally confirmed through a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR would establish the connectivity of atoms and the regiochemistry of the substituents.
Mass Spectrometry (MS) : To confirm the molecular weight and elemental composition.
Infrared (IR) Spectroscopy : To identify the characteristic vibrational frequencies of the functional groups (C=O, O-H, NO₂).
Physicochemical Characterization : Basic properties such as melting point, solubility, and the acidity of the phenolic proton (pKa) would be determined.
Computational Modeling : Density Functional Theory (DFT) and other computational methods would be employed to predict the molecule's geometry, electronic structure (e.g., electrostatic potential map), and spectroscopic properties, which can then be compared with experimental data.
Exploratory Reactivity and Biological Screening : Based on the academic rationale, the compound would be subjected to further chemical transformations to explore its utility as a synthetic intermediate. Concurrently, it would be entered into a battery of biological assays (e.g., cytotoxicity assays against cancer cell lines, enzyme inhibition assays) to discover any potential pharmacological activity. nih.gov
Data Tables
Physicochemical Properties of Related Indanone Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) |
|---|---|---|---|---|
| 1-Indanone | 83-33-0 | C₉H₈O | 132.16 | 38-42 |
| 5-Methoxy-1-indanone | 5111-70-6 | C₁₀H₁₀O₂ | 162.19 | 107-109 |
| 4-Methoxy-1-indanone | 13336-31-7 | C₁₀H₁₀O₂ | 162.19 | 105-107 |
| 5-Hydroxy-6-methoxy-1-indanone | 127399-78-4 | C₁₀H₁₀O₃ | 178.18 | N/A |
Note: Data sourced from publicly available chemical databases. sigmaaldrich.comchemicalbook.comscbt.comsigmaaldrich.comnih.gov "N/A" indicates data not available.
Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Ar-H (C7-H) | ~7.6 | s | N/A |
| -OH | Variable (broad s) | s (broad) | N/A |
| -OCH₃ | ~3.9 | s | N/A |
| -CH₂- (C3) | ~3.1 | t | ~6.0 |
| -CH₂- (C2) | ~2.7 | t | ~6.0 |
Disclaimer: The ¹H NMR data presented is predictive and based on established principles of chemical shifts and coupling for structurally analogous compounds. Actual experimental values may vary.
Structure
3D Structure
Properties
Molecular Formula |
C10H9NO5 |
|---|---|
Molecular Weight |
223.18 g/mol |
IUPAC Name |
5-hydroxy-6-methoxy-4-nitro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9NO5/c1-16-8-4-6-5(2-3-7(6)12)9(10(8)13)11(14)15/h4,13H,2-3H2,1H3 |
InChI Key |
GHOFNBJXNOVZBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2CCC(=O)C2=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 5 Hydroxy 6 Methoxy 4 Nitro 1 Indanone
Retrosynthetic Dissection and Strategic Planning for 5-Hydroxy-6-methoxy-4-nitro-1-indanone
Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. ias.ac.inyoutube.comamazonaws.comyoutube.com For this compound, the analysis begins by identifying the most feasible chemical transformations in reverse.
The primary disconnection is the removal of the nitro group from the aromatic ring, a process known as denitration. In a forward sense, this corresponds to an electrophilic aromatic substitution, specifically a nitration reaction. This step simplifies the target molecule to a key precursor: 5-Hydroxy-6-methoxy-1-indanone .
The next strategic disconnection targets the indanone ring system itself. The most common and reliable method for forming the five-membered ring of an indanone is through an intramolecular Friedel-Crafts acylation. nih.govnih.gov This involves disconnecting the bond between the carbonyl carbon (C1) and the aromatic ring (C7a). This retrosynthetic step leads to the precursor 3-(3-hydroxy-4-methoxyphenyl)propionic acid . This linear precursor is significantly simpler and can often be synthesized or procured from commercial sources.
This two-step retrosynthetic strategy provides a clear and logical pathway for the synthesis of the target molecule, starting from a substituted phenylpropionic acid, proceeding through a cyclization to form the indanone core, followed by a regioselective nitration.
Established Synthetic Routes to this compound
Established synthetic routes for complex molecules are built upon reliable and well-understood chemical reactions. The synthesis of this compound logically follows the forward pathway suggested by the retrosynthetic analysis.
Regioselective Nitration Protocols for Indanone Precursors
The final step in the proposed synthesis is the regioselective nitration of the 5-Hydroxy-6-methoxy-1-indanone precursor. The success of this step hinges on controlling the position of nitration on the aromatic ring. The benzene (B151609) ring of the precursor has two activating substituents: a hydroxyl group at C5 and a methoxy (B1213986) group at C6. Both are ortho-, para-directing groups in electrophilic aromatic substitution.
The available positions for substitution are C4 and C7.
Position C4: This position is ortho to the strongly activating hydroxyl group and meta to the methoxy group.
Position C7: This position is ortho to the methoxy group and meta to the hydroxyl group.
The hydroxyl group is generally a more powerful activating group than the methoxy group. Therefore, substitution is strongly directed to the positions ortho and para to the hydroxyl group. The para position is blocked by the fused ring system. This leaves the C4 position as the most electronically favored site for electrophilic attack by the nitronium ion (NO₂⁺). Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are often employed, though milder, more selective methods are available to prevent over-nitration or side reactions. crimsonpublishers.comdergipark.org.trnih.gov Catalyst systems and controlled reaction conditions are crucial to ensure the desired regioselectivity and to obtain this compound as the major product.
Introduction and Manipulation of Hydroxyl and Methoxy Functionalities
The core of the synthesis is the creation of the key intermediate, 5-Hydroxy-6-methoxy-1-indanone. This is typically achieved through the intramolecular cyclization of 3-(3-hydroxy-4-methoxyphenyl)propionic acid. This reaction is a Friedel-Crafts acylation, which requires a strong acid catalyst to promote the cyclization and dehydration. nih.govbeilstein-journals.org
A common and effective method for this transformation is the use of a superacid, such as trifluoromethanesulfonic acid. chemicalbook.com The propionic acid precursor is dissolved in the acid and stirred, often at temperatures ranging from 0 °C to room temperature, to effect the ring closure. chemicalbook.com The reaction is then quenched by pouring the mixture into ice water, which precipitates the indanone product.
| Precursor | Catalyst/Reagent | Conditions | Yield | Reference |
|---|---|---|---|---|
| 3-(3-hydroxy-4-methoxyphenyl)propionic acid | Trifluoromethanesulfonic acid | 0 °C to room temperature, 2.5 h | 95% | chemicalbook.com |
Alternative strategies for synthesizing substituted hydroxy-indanones exist. For instance, one method involves the synthesis of 5-hydroxy-1-indanone (B188539) from 2,6-dibromophenol. nih.gov This multi-step process involves acylation, Friedel-Crafts cyclization to form a dibrominated intermediate, and subsequent debromination to yield the final product. nih.gov Such methods highlight the chemical manipulations available for introducing hydroxyl groups when direct routes are not feasible.
Development of Novel and Efficient Synthetic Approaches for this compound
While the established routes are effective, modern synthetic chemistry continually seeks to develop more efficient, cost-effective, and environmentally friendly methods.
Catalyst-Mediated and Green Chemistry Synthetic Strategies
The principles of green chemistry aim to reduce waste and the use of hazardous materials. nih.gov For indanone synthesis, this often involves replacing strong, corrosive acids used in Friedel-Crafts reactions with reusable solid acid catalysts or developing metal-catalyzed pathways under milder conditions. nih.govrsc.org
Several green approaches to indanone synthesis have been explored:
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields for intramolecular Friedel-Crafts acylations. nih.gov Metal triflates in ionic liquids have been used as recyclable catalysts in microwave-assisted syntheses of indanones. nih.gov
Nazarov Cyclization: This reaction involves the acid-catalyzed electrocyclic ring closure of divinyl ketones. Green chemistry approaches to the Nazarov cyclization have utilized eco-friendly solvents like 4-methyltetrahydropyran (4-MeTHP) to reduce the reliance on hazardous chemicals and simplify product work-up. preprints.orgpreprints.org
Metal-Free Hydroacylation: An L-proline catalyzed intramolecular hydroacylation of 2-vinylbenzaldehydes has been developed as a metal-free and additive-free method for synthesizing the indanone scaffold, offering a more environmentally benign pathway. rsc.org
For the specific nitration step, catalyst-mediated approaches could offer higher selectivity and milder conditions. Phase-transfer catalysts have been used for the nitration of phenols with dilute nitric acid, providing a safer alternative to the traditional mixed-acid system. researchgate.netacs.org
| Method | Key Features | Potential Advantages | Reference |
|---|---|---|---|
| Microwave-Assisted Friedel-Crafts | Use of microwaves, metal triflate catalysts, ionic liquids | Reduced reaction time, catalyst recyclability | nih.gov |
| Green Nazarov Cyclization | Lewis acid catalyst (BF₃OEt₂) in an eco-friendly solvent (4-MeTHP) | Avoids harmful solvents, simplified work-up | preprints.orgpreprints.org |
| Metal-Free Hydroacylation | L-proline as an organocatalyst | Avoids expensive and polluting metal catalysts | rsc.org |
Multi-Component and Cascade Reaction Sequences
Multi-component and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. rsc.org This reduces the number of synthetic steps, saves time, and minimizes waste.
Several cascade reactions have been developed for the synthesis of the indanone framework:
Heck-Aldol Annulation: A one-pot synthesis of multisubstituted 1-indanones has been achieved via a palladium-catalyzed Heck reaction followed by an ethylene (B1197577) glycol-promoted aldol-type annulation. liv.ac.uk
Tandem Cycloaddition/Nazarov Reaction: The coupling of alkynes and acetals can be promoted by a combination of In(OTf)₃ and benzoic acid to form 2,3-disubstituted indanones in a tandem [2+2] cycloaddition and Nazarov reaction sequence. organic-chemistry.org
Superacid-Promoted One-Pot Synthesis: Triflic acid has been used to promote a one-pot reaction between aryl isopropyl ketones and benzaldehydes, forming two C-C bonds to construct highly substituted indanones. rsc.org
While these methods have not been specifically applied to the synthesis of this compound, they represent the frontier of efficient chemical synthesis. Adapting such a cascade strategy could potentially form the substituted indanone core in a single, highly efficient step, which could then be followed by the final nitration.
Chemical Reactivity and Derivatization Studies of this compound
The chemical reactivity of this compound is characterized by the interplay of its constituent functional groups: the nitro group, the phenolic hydroxyl group, the methoxy group, and the carbonyl group within the indanone framework. These moieties provide multiple sites for chemical transformations, allowing for the synthesis of a diverse range of derivatives.
Reductive Transformations of the Nitro Group to Amine Derivatives
The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing a gateway to various amino derivatives. organic-chemistry.org For this compound, this transformation is anticipated to be a key step in the synthesis of corresponding amino-indanones, which are valuable precursors for further functionalization.
A variety of reducing agents and methodologies are available for the reduction of nitroarenes to anilines, and these can be broadly categorized into catalytic hydrogenation and chemical reductions. wikipedia.orgorganic-chemistry.org
Catalytic Hydrogenation: This is a widely employed method for nitro group reduction due to its clean reaction profile and high efficiency. mdpi.com Typical catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is generally carried out under a hydrogen atmosphere at pressures ranging from atmospheric to several bars. The choice of solvent can vary, with common options including ethanol, methanol, and ethyl acetate. For a substrate like this compound, catalytic hydrogenation would be expected to selectively reduce the nitro group without affecting the carbonyl group or the aromatic ring.
Chemical Reduction: A plethora of chemical reducing agents can also be utilized. These include metals in acidic media (e.g., Sn/HCl, Fe/HCl, Zn/HCl) and metal hydrides. wikipedia.org The use of tin(II) chloride (SnCl₂) in concentrated hydrochloric acid is a classic method for the reduction of aromatic nitro compounds. Another common approach involves the use of iron powder in the presence of an acid such as acetic acid or ammonium (B1175870) chloride. These methods are often cost-effective and can be performed under milder conditions than some catalytic hydrogenations.
The general transformation can be represented as follows:
Scheme 1: General scheme for the reduction of the nitro group in this compound to the corresponding amine.
| Reagent/Catalyst | Conditions | Product |
| H₂, Pd/C | Ethanol, Room Temperature | 4-Amino-5-hydroxy-6-methoxy-1-indanone |
| SnCl₂·2H₂O | Ethanol, Reflux | 4-Amino-5-hydroxy-6-methoxy-1-indanone |
| Fe, NH₄Cl | Ethanol/Water, Reflux | 4-Amino-5-hydroxy-6-methoxy-1-indanone |
| Na₂S₂O₄ | Dioxane/Water | 4-Amino-5-hydroxy-6-methoxy-1-indanone |
The table above presents plausible reagents and conditions for the reduction of the nitro group based on general literature procedures for nitroarene reduction.
The resulting 4-amino-5-hydroxy-6-methoxy-1-indanone is a versatile intermediate. The newly formed amino group can undergo a wide array of chemical transformations, including diazotization followed by substitution, acylation, and alkylation, thus enabling the introduction of diverse functionalities onto the indanone scaffold.
Alkylation, Acylation, and Etherification of Hydroxyl and Methoxy Moieties
The phenolic hydroxyl group at the C-5 position of this compound is a prime site for derivatization through alkylation, acylation, and etherification reactions. These transformations can significantly alter the compound's physicochemical properties.
Alkylation and Etherification: The hydroxyl group can be readily converted to an ether by reaction with an alkylating agent in the presence of a base. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and sulfates (e.g., dimethyl sulfate). The choice of base is crucial and can range from weaker bases like potassium carbonate (K₂CO₃) to stronger bases such as sodium hydride (NaH), depending on the reactivity of the alkylating agent. This O-alkylation is a standard procedure for protecting phenolic hydroxyl groups or for introducing specific alkyl chains to modulate biological activity. mdpi.com
Acylation: Acylation of the hydroxyl group to form an ester can be achieved using various acylating agents, such as acid chlorides or acid anhydrides, typically in the presence of a base like pyridine (B92270) or triethylamine. This reaction is often used to introduce acyl groups that can serve as protecting groups or as moieties to enhance the lipophilicity of the molecule.
The general schemes for these transformations are as follows:
Scheme 2: General scheme for the alkylation/etherification of the hydroxyl group.
Scheme 3: General scheme for the acylation of the hydroxyl group.
| Reaction Type | Reagent | Base | Product |
| Alkylation | Methyl Iodide (CH₃I) | K₂CO₃ | 5,6-Dimethoxy-4-nitro-1-indanone |
| Etherification | Benzyl Bromide (BnBr) | K₂CO₃ | 5-(Benzyloxy)-6-methoxy-4-nitro-1-indanone |
| Acylation | Acetic Anhydride ((Ac)₂O) | Pyridine | 6-Methoxy-4-nitro-1-oxoindan-5-yl acetate |
| Acylation | Benzoyl Chloride (BzCl) | Triethylamine | 6-Methoxy-4-nitro-1-oxoindan-5-yl benzoate |
The table above illustrates potential reagents and products for the derivatization of the hydroxyl group, based on common organic synthesis methodologies.
While the methoxy group is generally less reactive, demethylation to a hydroxyl group can be achieved under harsh conditions using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr). This would yield a dihydroxy-nitro-indanone derivative, opening up further avenues for selective functionalization.
Functionalization of the Indanone Core
The indanone core of this compound possesses two primary sites for functionalization: the carbonyl group at C-1 and the active methylene (B1212753) group at C-2.
Reactions at the Carbonyl Group: The carbonyl group can undergo a variety of nucleophilic addition reactions. libretexts.org Reduction of the ketone to a secondary alcohol can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation would yield the corresponding indanol derivative. The carbonyl group can also react with Grignard reagents or organolithium compounds to form tertiary alcohols via carbon-carbon bond formation. Furthermore, it can undergo condensation reactions with amines to form imines or with hydrazines to form hydrazones.
Reactions at the α-Methylene Group: The protons on the carbon atom adjacent to the carbonyl group (C-2) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles. For instance, alkylation at the C-2 position can be achieved by treating the indanone with a base like lithium diisopropylamide (LDA) followed by an alkyl halide. nih.gov Aldol (B89426) condensation with aldehydes or ketones is another important reaction that can occur at this position, leading to the formation of α,β-unsaturated indanones or β-hydroxy indanones.
The general schemes for these functionalizations are as follows:
Scheme 4: General scheme for the reduction of the carbonyl group.
Scheme 5: General scheme for alkylation at the α-methylene group.
| Reaction Site | Reaction Type | Reagent | Product |
| C-1 Carbonyl | Reduction | NaBH₄ | 5-Hydroxy-6-methoxy-4-nitro-2,3-dihydro-1H-inden-1-ol |
| C-1 Carbonyl | Grignard Reaction | CH₃MgBr | 1-Methyl-5-hydroxy-6-methoxy-4-nitro-2,3-dihydro-1H-inden-1-ol |
| C-2 Methylene | Alkylation | 1. LDA; 2. CH₃I | 2-Methyl-5-hydroxy-6-methoxy-4-nitro-1-indanone |
| C-2 Methylene | Aldol Condensation | Benzaldehyde, NaOH | 2-Benzylidene-5-hydroxy-6-methoxy-4-nitro-1-indanone |
The table above provides examples of potential functionalizations of the indanone core based on established reactivity patterns of ketones.
These transformations highlight the synthetic versatility of this compound, allowing for the systematic modification of its structure to explore its potential applications.
Advanced Spectroscopic and Analytical Characterization for Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Detailed ¹H and ¹³C NMR spectral data, including chemical shifts, coupling constants, and unambiguous assignments for 5-Hydroxy-6-methoxy-4-nitro-1-indanone, are not available. Consequently, a discussion on the application of 2D NMR techniques such as COSY, HSQC, HMBC, and NOESY for determining its specific connectivity and stereochemistry cannot be provided.
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Specific high-resolution mass spectrometry (HRMS) data, which would provide the exact mass measurement and confirm the molecular formula of this compound, has not been reported. Similarly, studies involving tandem mass spectrometry (MS/MS) to elucidate the fragmentation mechanisms of this particular compound are not present in the surveyed literature.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transition Characterization
Experimentally determined Infrared (IR) spectra, which would identify the characteristic vibrational frequencies of the functional groups present in this compound, are unavailable. Furthermore, its Ultraviolet-Visible (UV-Vis) absorption spectrum, which would characterize its electronic transitions, has not been documented.
X-ray Crystallography for Single Crystal Structure Determination and Conformational Analysis
The determination of a molecule's three-dimensional structure through single-crystal X-ray crystallography provides unequivocal proof of its chemical identity and offers profound insights into its conformational properties, including bond lengths, bond angles, and torsion angles. This technique is the gold standard for structural elucidation in the solid state.
Despite a thorough review of scientific literature and crystallographic databases, specific X-ray crystallographic data for this compound is not publicly available at present. The successful application of this technique is contingent upon the ability to grow a single crystal of suitable size and quality, a process that can be challenging and is not always achievable for every compound.
Should single crystals of this compound be successfully grown in the future, the resulting crystallographic data would be presented in a standardized format, typically including the parameters outlined in the table below.
Table 1: Representative Crystallographic Data Parameters (Hypothetical)
| Parameter | Description | Example Value |
|---|---|---|
| Empirical Formula | The chemical formula of the compound. | C10H9NO5 |
| Formula Weight | The molar mass of the compound. | 223.18 g/mol |
| Crystal System | The crystal system to which the crystal belongs (e.g., monoclinic, orthorhombic). | Monoclinic |
| Space Group | The symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). | a = X Å, b = Y Å, c = Z Å α = 90°, β = Y°, γ = 90° |
| Volume | The volume of the unit cell. | V ų |
| Z | The number of molecules in the unit cell. | 4 |
| Calculated Density | The calculated density of the crystal. | ρ g/cm³ |
The conformational analysis derived from such data would reveal the planarity of the indanone ring system, the orientation of the hydroxyl, methoxy (B1213986), and nitro substituents, and any intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Reaction Monitoring in Research
Chromatographic methods are indispensable tools in synthetic chemistry for assessing the purity of a compound and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like this compound.
In the context of its use in the synthesis of more complex molecules, the purity of this compound is critical. Research applications have utilized HPLC to purify intermediates derived from this compound. For instance, in the synthesis of fused tri and tetra-cyclic pyrazole (B372694) kinase inhibitors, a derivative of this compound was purified using preparative HPLC. researchgate.net The specific conditions employed in such a purification provide a framework for the analytical assessment of the parent compound.
The following table outlines a typical set of HPLC parameters that could be adapted for the purity assessment of this compound, based on methods used for its derivatives. researchgate.net
Table 2: Representative HPLC Parameters for the Analysis of this compound Derivatives
| Parameter | Condition |
|---|---|
| Column | Waters Symmetry C8 (25 mm x 100 mm, 7 µm particle size) |
| Mobile Phase | A gradient of 10% to 100% acetonitrile (B52724) in 0.1% aqueous trifluoroacetic acid (TFA) |
| Gradient Duration | 8 minutes |
| Total Run Time | 10 minutes |
| Flow Rate | 40 mL/min |
| Detection | UV-Vis (Wavelength to be determined based on the chromophore) |
This method allows for the separation of the target compound from starting materials, by-products, and other impurities, with the retention time serving as a key identifier under specific chromatographic conditions. The peak area in the resulting chromatogram is proportional to the concentration of the compound, enabling quantitative purity assessment.
Computational and Theoretical Investigations of 5 Hydroxy 6 Methoxy 4 Nitro 1 Indanone
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in elucidating the electronic nature of 5-Hydroxy-6-methoxy-4-nitro-1-indanone. These methods provide a microscopic view of the molecule's geometry, stability, and electronic orbitals.
Density Functional Theory (DFT) is a powerful computational tool for investigating the electronic structure of molecules. nih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), would be employed to determine its most stable three-dimensional structure. nih.gov These calculations optimize the molecular geometry by finding the lowest energy arrangement of atoms, providing precise data on bond lengths, bond angles, and dihedral angles.
The presence of the electron-withdrawing nitro group (-NO₂) and electron-donating hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the aromatic ring creates a complex electronic environment. DFT analysis helps quantify the effects of these substituents on the geometry and stability of the indanone ring system.
A key aspect of DFT studies is the analysis of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular reactivity and stability. wikipedia.orgnih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, particularly near the hydroxyl and methoxy groups. Conversely, the strong electron-withdrawing nature of the nitro group would cause the LUMO to be concentrated around this part of the molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. wikipedia.org
Table 1: Predicted DFT-Calculated Properties for this compound This table presents hypothetical data based on typical results from DFT calculations for similar aromatic nitro compounds.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -3.0 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | 3.5 eV | Relates to chemical reactivity and stability. |
| Dipole Moment | 4.8 Debye | Measures molecular polarity. |
For even greater accuracy in energetic predictions, ab initio methods are employed. Unlike DFT, which relies on approximations of the exchange-correlation energy, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory are based entirely on first principles of quantum mechanics. High-level ab initio calculations, such as Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2), are particularly useful for studying specific phenomena like excited states or reaction energetics with high precision. rsc.org For a molecule like 7-hydroxy-1-indanone, these methods have been used to investigate processes such as excited-state intramolecular proton transfer. rsc.org Similar approaches applied to this compound could provide highly reliable data on its ionization potential, electron affinity, and the energy barriers of potential chemical transformations.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamic Behavior
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion. For this compound, MD simulations can reveal its conformational landscape by exploring the rotational freedom around single bonds, such as those connecting the methoxy group to the aromatic ring. This allows for the identification of the most stable conformers and the energy barriers between them. ufms.br Furthermore, when simulated in a solvent like water or an organic solvent, MD can illustrate how the molecule interacts with its environment, providing information on solvation effects and intermolecular hydrogen bonding involving the hydroxyl group.
Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies, UV-Vis Maxima)
Computational methods are widely used to predict the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data.
NMR Chemical Shifts: DFT calculations can accurately predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, a theoretical NMR spectrum can be generated. This is useful for assigning peaks in an experimental spectrum to specific atoms in the molecule.
IR Frequencies: The vibrational frequencies of the molecule can be computed from the second derivatives of the energy with respect to atomic displacements. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. chemicalbook.com For this compound, this would allow for the identification of characteristic vibrational modes, such as the C=O stretch of the ketone, the O-H stretch of the hydroxyl group, and the symmetric and asymmetric stretches of the nitro group.
UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra. These calculations can predict the wavelength of maximum absorption (λ_max) and help assign the absorption bands to specific electronic transitions, such as π → π* transitions within the aromatic system. researchgate.net
Table 2: Predicted Spectroscopic Data for this compound This table presents hypothetical data based on typical results from computational spectroscopy for analogous compounds.
| Spectroscopy | Parameter | Predicted Value | Assignment |
| IR | Vibrational Frequency | ~1710 cm⁻¹ | C=O stretch (ketone) |
| ~1540 cm⁻¹ | Asymmetric NO₂ stretch | ||
| ~3400 cm⁻¹ | O-H stretch | ||
| ¹³C NMR | Chemical Shift | ~195 ppm | Carbonyl Carbon (C=O) |
| UV-Vis | λ_max | ~350 nm | π → π* transition |
Computational Analysis of Reaction Mechanisms and Transition States Involving this compound
Computational chemistry is a powerful tool for mapping out the pathways of chemical reactions. By calculating the potential energy surface, researchers can identify the lowest-energy path from reactants to products. researchgate.net This involves locating and characterizing the structures and energies of all intermediates and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction.
For this compound, one could computationally investigate various reactions, such as the reduction of the nitro group to an amine or the nucleophilic addition to the carbonyl group. DFT calculations would be used to model the step-by-step mechanism, providing a detailed understanding of how bonds are broken and formed. researchgate.net
In Silico Prediction of Molecular Interactions and Pharmacokinetic Parameters
In silico methods are used to predict how a molecule might interact with biological systems and to estimate its pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). d-nb.info
Molecular docking is a technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. researchgate.netutm.my By modeling the interactions between this compound and the active site of a target protein, docking can provide insights into its potential biological activity. researchgate.net The calculations evaluate factors like hydrogen bonding (with the -OH and -NO₂ groups), hydrophobic interactions, and electrostatic complementarity to generate a binding score.
Furthermore, various computational models can predict key pharmacokinetic parameters based on the molecule's structure. These models can estimate properties like:
Lipophilicity (LogP): Predicts how the compound partitions between an oily and an aqueous phase, affecting its ability to cross cell membranes.
Aqueous Solubility (LogS): Essential for absorption and distribution in the body.
Blood-Brain Barrier (BBB) Permeability: Predicts the likelihood of the compound entering the central nervous system.
Cytochrome P450 (CYP) Inhibition: Assesses the potential for the compound to interfere with major drug-metabolizing enzymes.
These in silico predictions are valuable in the early stages of research for prioritizing compounds with favorable drug-like properties. d-nb.info
Structure Activity Relationship Sar Studies of 5 Hydroxy 6 Methoxy 4 Nitro 1 Indanone Derivatives
Rational Design and Synthesis of Analogues and Homologues of 5-Hydroxy-6-methoxy-4-nitro-1-indanone
The foundation of SAR studies lies in the systematic modification of a lead compound to observe the resulting changes in biological activity. For this compound, this involves a multi-pronged approach to designing and synthesizing a library of related compounds. General synthetic strategies for 1-indanones often involve intramolecular Friedel–Crafts acylation of a corresponding 3-arylpropionic acid. nih.gov The synthesis of the parent compound, 5-Hydroxy-6-methoxy-1-indanone, can be achieved through the cyclization of 3-(3-hydroxy-4-methoxyphenyl)propionic acid. The introduction of the nitro group at the 4-position represents a key synthetic step, likely achieved through nitration of the pre-formed indanone ring or a suitable precursor.
The nitro group, with its strong electron-withdrawing nature, is a critical determinant of the compound's electronic properties and potential biological interactions. nih.gov The rational design of analogues involves altering the position and nature of this group.
Positional Isomers: The synthesis of isomers with the nitro group at other available positions on the aromatic ring (e.g., positions 2 or 7) is crucial for understanding the spatial requirements for activity.
Replacement with Other Electron-Withdrawing Groups: To probe the importance of the nitro group's electronic effect, analogues are synthesized where it is replaced by other electron-withdrawing moieties such as cyano (-CN), trifluoromethyl (-CF3), or sulfonyl groups (-SO2R).
Reduction to an Amino Group: The nitro group can be reduced to an amino group (-NH2), which introduces a basic center and potential for hydrogen bonding. This transformation drastically alters the electronic and steric profile of the molecule and can reveal if the nitro group is acting as a key pharmacophoric feature or simply as a modulator of the ring's electronics.
The hydroxyl and methoxy (B1213986) groups at positions 5 and 6, respectively, offer opportunities for hydrogen bonding and steric interactions. Their modification is a key strategy in SAR exploration.
Alkylation and Acylation of the Hydroxyl Group: Conversion of the hydroxyl group to an ether (e.g., ethoxy, propoxy) or an ester can probe the importance of the hydrogen bond donating capability of this group.
Demethylation of the Methoxy Group: Converting the methoxy group to a hydroxyl group can introduce an additional hydrogen bond donor and alter the molecule's polarity.
Positional Isomers: Synthesizing isomers with the hydroxyl and methoxy groups at different positions on the indanone ring helps to map the target's binding pocket.
The indanone core itself can be modified to explore further SAR.
Ring Size Variation: Synthesizing homologous structures with a six-membered ring (tetralone) or a seven-membered ring (benzosuberone) can provide insights into the optimal ring size for biological activity.
Table 1: Representative Analogues of this compound for SAR Studies
| Compound ID | Modification | Rationale |
| Parent | 5-OH, 6-OCH3, 4-NO2 | Lead Compound |
| 1a | 5-OH, 6-OCH3, 7-NO2 | Explore positional effects of the nitro group |
| 1b | 5-OH, 6-OCH3, 4-CN | Evaluate the necessity of the nitro group's specific chemistry |
| 1c | 5-OH, 6-OCH3, 4-NH2 | Investigate the effect of a basic, hydrogen-bonding group |
| 2a | 5-OCH3, 6-OCH3, 4-NO2 | Assess the importance of the hydroxyl hydrogen bond donor |
| 2b | 5-OH, 6-OH, 4-NO2 | Introduce an additional hydrogen bond donor |
| 3a | 2-Methyl-5-OH, 6-OCH3, 4-NO2 | Probe for steric tolerance at the 2-position |
Stereochemical Considerations and Synthesis of Chiral Derivatives
If substituents are introduced at the 2- or 3-positions of the indanone ring, a chiral center is created. It is well-established that enantiomers of a chiral drug can exhibit significantly different pharmacological activities. Therefore, the synthesis of enantiomerically pure derivatives is essential for a complete SAR understanding.
Enantioselective synthesis of substituted indanones can be achieved through various methods, including the use of chiral catalysts in cyclization reactions or the resolution of racemic mixtures. researchgate.netrsc.org For example, asymmetric intramolecular Heck reactions have been employed for the synthesis of chiral indanones. researchgate.net The biological evaluation of individual enantiomers allows for the determination of the eutomer (the more active enantiomer) and provides a three-dimensional understanding of the drug-receptor interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Research Outcomes
QSAR modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For this compound derivatives, a QSAR model can be developed using a training set of synthesized analogues with known activities.
Various molecular descriptors can be employed in the QSAR study, including:
Electronic descriptors: Hammett constants (σ), dipole moment, and highest occupied/lowest unoccupied molecular orbital (HOMO/LUMO) energies, which are particularly relevant given the presence of the nitro group. researchgate.netmdpi.com
Steric descriptors: Molar refractivity (MR) and Taft steric parameters (Es).
Hydrophobic descriptors: LogP.
Topological descriptors: Connectivity indices.
A statistically validated QSAR model can then be used to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts towards more potent derivatives.
Pharmacophore Modeling and Ligand-Based Drug Design Principles Applied to this compound Derivatives (for early-stage lead identification)
In the absence of a known 3D structure of the biological target, ligand-based pharmacophore modeling is a powerful tool for identifying potential new leads. nih.gov A pharmacophore model for this compound derivatives would define the essential three-dimensional arrangement of chemical features required for biological activity.
Based on the SAR data from the synthesized analogues, a pharmacophore model could include features such as:
A hydrogen bond donor (from the hydroxyl group).
A hydrogen bond acceptor (from the carbonyl and nitro groups).
An aromatic ring feature.
A hydrophobic feature.
This pharmacophore model can then be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that possess the desired pharmacophoric features. nih.gov This approach facilitates scaffold hopping and the discovery of new chemical entities with potentially improved properties.
Mechanistic Biological Activity Studies in Vitro and Cellular Level
Assessment of Enzyme Inhibition or Activation by 5-Hydroxy-6-methoxy-4-nitro-1-indanone and its Derivatives
There is currently no publicly available scientific literature that has assessed the enzyme inhibition or activation potential of this compound or its direct derivatives. Studies on related but distinct indanone structures have explored their effects on enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE), but these findings cannot be extrapolated to the title compound. mdpi.com
Receptor Binding Affinity and Ligand-Target Interaction Profiling
No receptor binding affinity studies or ligand-target interaction profiles for this compound have been reported in the peer-reviewed literature. Research on other methoxy-substituted indanone derivatives has indicated interactions with adenosine (B11128) receptors, but similar investigations have not been conducted for the nitro-substituted variant. nih.gov
Cellular Assays for Investigating Specific Biological Pathway Modulations
Information regarding the use of this compound in cellular assays to investigate the modulation of specific biological pathways is not available. There are no published studies detailing its effects on cell signaling, protein expression, or other cellular processes in in vitro models.
Elucidation of Molecular Mechanisms of Action at the Cellular Level
The molecular mechanism of action for this compound at the cellular level has not been elucidated. As a prerequisite, initial biological activity would need to be identified, which has not yet been documented.
Development of this compound as a Research Tool or Probe for Biological Systems
There is no evidence to suggest that this compound has been developed or utilized as a research tool or probe for biological systems. Its synthesis is noted in chemical literature, but its application in biological research is not described. chemicalbook.com
Applications and Future Research Directions for 5 Hydroxy 6 Methoxy 4 Nitro 1 Indanone
Utility of 5-Hydroxy-6-methoxy-4-nitro-1-indanone as a Key Intermediate in Complex Organic Synthesis
The molecular architecture of this compound makes it a valuable intermediate for the synthesis of more complex molecules. The strategic placement of its functional groups—a ketone, a hydroxyl group, a methoxy (B1213986) group, and a nitro group—on the indanone core allows for a variety of selective chemical transformations.
The nitro group, in particular, is a versatile functional handle. It can be readily reduced to an amino group, which then opens up a plethora of synthetic possibilities, including the formation of amides, sulfonamides, and heterocyclic rings. This transformation is fundamental in the synthesis of many pharmaceutical agents. nih.gov The presence of the hydroxyl and methoxy groups provides additional sites for modification, such as alkylation or acylation, allowing for the fine-tuning of the molecule's properties. nih.gov
Furthermore, the indanone ketone can undergo a range of reactions, including aldol (B89426) condensations to form benzylidene derivatives, which have shown significant biological activities. rsc.orgrsc.org The combination of these reactive sites makes this compound a powerful building block for creating diverse molecular libraries for drug discovery and other applications.
Table 1: Potential Synthetic Transformations of this compound
| Functional Group | Potential Reactions | Resulting Functional Group(s) |
| Nitro (-NO2) | Reduction (e.g., with SnCl2, H2/Pd) | Amine (-NH2) |
| Ketone (C=O) | Aldol Condensation, Grignard Reaction, Reduction | α,β-Unsaturated Ketone, Tertiary Alcohol, Secondary Alcohol |
| Hydroxyl (-OH) | Etherification, Esterification | Ether (-OR), Ester (-OCOR) |
| Methoxy (-OCH3) | Demethylation | Hydroxyl (-OH) |
Potential as a Scaffold for the Discovery of Novel Chemical Entities in Early-Stage Drug Research
The indanone core is a well-established pharmacophore found in numerous approved drugs and clinical candidates, including those for Alzheimer's disease, cancer, and microbial infections. nih.govnih.gov The specific substitution pattern of this compound provides a unique starting point for the design of new therapeutic agents.
The hydroxyl and methoxy groups are known to be important for interactions with biological targets, often forming hydrogen bonds or engaging in hydrophobic interactions within protein binding pockets. rsc.org The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the aromatic ring, which can in turn affect the molecule's binding affinity and pharmacokinetic properties. scielo.brasm.org
Derivatives of this compound could be explored for a variety of therapeutic targets. For instance, substituted indanones have shown promise as inhibitors of enzymes such as acetylcholinesterase and monoamine oxidase, which are relevant to neurodegenerative diseases. nih.gov Additionally, the indanone scaffold has been investigated for its anticancer properties, with some derivatives acting as tubulin polymerization inhibitors. nih.gov The unique electronic and steric properties conferred by the nitro, hydroxyl, and methoxy groups could lead to the discovery of novel compounds with enhanced potency and selectivity for these and other biological targets.
Role in Materials Science, Supramolecular Chemistry, or Chemical Biology Investigations
Beyond its potential in medicinal chemistry, this compound and its derivatives could also find applications in materials science and chemical biology. Aromatic nitro compounds are known to have interesting photophysical properties and can be used as building blocks for dyes, polymers, and other functional materials. nih.govasm.org The indanone core itself has been incorporated into fluorescent probes for biochemical studies. researchgate.net
In the realm of supramolecular chemistry, the presence of hydrogen bond donors (the hydroxyl group) and acceptors (the ketone, methoxy, and nitro groups) could facilitate the formation of well-defined self-assembled structures. These structures could have applications in areas such as crystal engineering and the development of new materials with tailored properties.
From a chemical biology perspective, derivatives of this compound could be designed as molecular probes to study biological processes. For example, the nitro group can be metabolically reduced in hypoxic environments, a characteristic that has been exploited in the design of hypoxia-selective drugs and imaging agents. svedbergopen.com
Emerging Methodologies and Technologies for Studying Nitro-Indanone Compounds
The study of nitro-indanone compounds like this compound can be significantly advanced by a range of modern analytical and computational techniques.
Spectroscopic and Analytical Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced 1D and 2D NMR techniques are crucial for the unambiguous structural characterization of novel indanone derivatives. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry is essential for confirming the molecular formula and can also provide insights into fragmentation patterns, aiding in structural elucidation. researchgate.net
X-ray Crystallography: This technique can provide definitive three-dimensional structural information, which is invaluable for understanding intermolecular interactions in the solid state and for structure-based drug design.
Computational Chemistry:
Density Functional Theory (DFT) Calculations: DFT methods can be used to investigate the electronic structure, reactivity, and spectroscopic properties of nitro-indanone compounds, providing insights that complement experimental data. researchgate.net
Molecular Docking and Molecular Dynamics (MD) Simulations: These computational tools are instrumental in predicting and analyzing the binding of indanone derivatives to biological targets, guiding the design of more potent and selective inhibitors. nih.govmanipal.edu
These emerging methodologies will be critical in accelerating the exploration of the chemical and biological potential of this compound and its analogs.
Identification of Knowledge Gaps and Future Research Priorities for this compound
The most significant knowledge gap concerning this compound is the lack of specific experimental data on its synthesis, reactivity, and biological activity. While the properties of the indanone scaffold and its individual functional groups are well-documented, the interplay of these groups in this specific arrangement has not been explored.
Future Research Priorities:
Development of an Efficient Synthetic Route: A primary focus should be the development of a robust and scalable synthesis for this compound to enable further investigation.
Systematic Exploration of its Chemical Reactivity: A thorough investigation of the reactivity of each functional group is needed to establish its utility as a synthetic intermediate. This would involve studying a range of reactions under various conditions to understand the selectivity and yield of different transformations.
Broad Biological Screening: The compound and a library of its derivatives should be screened against a diverse panel of biological targets to identify potential therapeutic applications. This could include assays for anticancer, neuroprotective, antimicrobial, and anti-inflammatory activities, among others. nih.govchinesechemsoc.org
Structure-Activity Relationship (SAR) Studies: For any identified biological activities, systematic SAR studies should be conducted to understand how modifications to the this compound scaffold affect its potency and selectivity. This will be crucial for optimizing lead compounds.
Investigation of Material and Photophysical Properties: The potential of this compound and its derivatives in materials science should be explored by characterizing their photophysical properties and their ability to form supramolecular assemblies.
Addressing these knowledge gaps through focused research will be essential to unlock the full potential of this compound as a valuable molecule in both chemistry and biology.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 5-Hydroxy-6-methoxy-4-nitro-1-indanone, and how is regioselectivity controlled?
- Methodological Answer : The compound can be synthesized via sequential functionalization of the indanone scaffold. For example:
- Step 1 : Nitration of 6-methoxy-1-indanone under mixed nitric-sulfuric acid conditions introduces the nitro group at position 4, leveraging the methoxy group's meta-directing effects .
- Step 2 : Hydroxylation at position 5 can be achieved via demethylation (e.g., BBr₃-mediated cleavage) of a protected methoxy intermediate or direct oxidation .
- Characterization : Confirm regiochemistry using ¹H NMR (e.g., aromatic proton splitting patterns) and HPLC to distinguish isomers .
Q. How do structural isomers of nitro-substituted indanones differ in spectroscopic properties?
- Methodological Answer : Isomers (e.g., 4-nitro vs. 5-nitro derivatives) exhibit distinct ¹H NMR shifts. For instance:
- 4-Nitro : Aromatic protons at positions 7 and 8 show deshielding due to nitro proximity (δ ~7.8–8.0 ppm) .
- 5-Nitro : Protons at position 4 are more shielded (δ ~6.6–7.0 ppm) due to electron-withdrawing effects .
- Verification : Compare with reference spectra from PubChem or synthetic standards .
Q. What are the recommended purification techniques for nitro- and hydroxy-substituted indanones?
- Methodological Answer :
- Recrystallization : Use ethanol/water mixtures for nitro derivatives (high polarity) .
- Column Chromatography : Employ silica gel with gradients of ethyl acetate/hexane (monitor by TLC, Rf ~0.3–0.5) .
- HPLC : For resolving closely related isomers (C18 column, acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer :
- Electronic Effects : The nitro group deactivates the ring, reducing electrophilicity at position 4. However, the hydroxyl group at position 5 can act as an intramolecular hydrogen-bond donor, stabilizing transition states in reactions like amidation .
- Steric Effects : Substituents at positions 4 and 6 create steric hindrance, limiting access to the carbonyl group. Computational modeling (e.g., DFT calculations) can predict reactive sites .
- Experimental Validation : Compare reaction kinetics with analogs lacking nitro or hydroxyl groups .
Q. What strategies resolve contradictions in reported biological activity data for nitroindanones?
- Methodological Answer :
- Source Analysis : Cross-reference studies using pure isomers (e.g., confirm absence of 7-nitro contaminants via LC-MS) .
- Assay Conditions : Test under varying pH levels, as nitro groups may protonate and alter binding to targets like 5-HT1A receptors .
- Meta-Analysis : Aggregate data from PubChem and CAS Common Chemistry to identify outliers or methodological biases .
Q. How can computational modeling predict the metabolic pathways of this compound?
- Methodological Answer :
- Software Tools : Use Schrödinger’s Glide or AutoDock for docking studies with cytochrome P450 enzymes.
- Key Sites : The nitro group is prone to reduction (e.g., via nitroreductases), while the hydroxyl group may undergo glucuronidation .
- Validation : Compare in silico results with in vitro microsomal assays (rat/human liver S9 fractions) .
Methodological Design & Data Analysis
Q. What experimental controls are critical when studying the anti-inflammatory activity of this compound?
- Methodological Answer :
- Positive Controls : Use indomethacin or celecoxib to benchmark COX-2 inhibition.
- Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity .
- Isomer Controls : Include 4-nitro and 7-nitro analogs to isolate position-specific effects .
Q. How should researchers address low yields in the synthesis of this compound?
- Methodological Answer :
- Optimization : Vary nitration temperature (0–5°C improves selectivity) or switch to acetyl nitrate for milder conditions .
- Byproduct Analysis : Use GC-MS to identify side products (e.g., di-nitrated species) and adjust stoichiometry .
- Alternative Routes : Explore Pd-catalyzed C–H activation for direct functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
